

# 2-Fluoro-3-methoxybenzaldehyde molecular weight

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## Compound of Interest

Compound Name: 2-Fluoro-3-methoxybenzaldehyde

Cat. No.: B032414

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An In-Depth Technical Guide to **2-Fluoro-3-methoxybenzaldehyde**: Properties, Synthesis, and Applications in Drug Discovery

## Introduction

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. **2-Fluoro-3-methoxybenzaldehyde** (CAS No. 103438-88-6) has emerged as a highly valuable precursor, distinguished by the unique placement of its fluoro and methoxy substituents on the benzaldehyde scaffold.<sup>[1][2]</sup> This arrangement is not incidental; it provides chemists with a tool to finely tune the physicochemical and pharmacological properties of target molecules. The presence of a fluorine atom can significantly enhance metabolic stability, binding affinity, and lipophilicity, while the methoxy group can influence electronic distribution and solubility.<sup>[2][3][4]</sup>

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of **2-Fluoro-3-methoxybenzaldehyde**, from its fundamental properties and synthesis to its critical applications as a key intermediate in the synthesis of complex, biologically active compounds.

## Physicochemical Properties and Characterization

**2-Fluoro-3-methoxybenzaldehyde** is a white crystalline solid at room temperature.<sup>[5]</sup> Its core chemical and physical properties are summarized below, providing the foundational data required for its use in synthetic chemistry.

Property	Value	Source(s)
Molecular Weight	154.14 g/mol	[6][7][8]
Chemical Formula	C <sub>8</sub> H <sub>7</sub> FO <sub>2</sub>	[1][6][7]
CAS Number	103438-88-6	[1][6][7]
Physical State	Solid, Crystals	[5]
Melting Point	47-51 °C	[5][8][9]
Purity	Typically >95% (GC)	[1][8][10]
IUPAC Name	2-fluoro-3-methoxybenzaldehyde	[6][11]
InChI Key	LIHCOUDNHILORI-UHFFFAOYSA-N	[6][8][11]

## Spectroscopic Characterization

The identity and purity of **2-Fluoro-3-methoxybenzaldehyde** are typically confirmed using standard spectroscopic methods. Proton Nuclear Magnetic Resonance (<sup>1</sup>H NMR) is particularly informative. The spectrum provides characteristic signals that correspond to the aldehyde proton, the aromatic protons, and the methoxy group protons, with chemical shifts and coupling patterns influenced by the fluorine substituent.

A representative <sup>1</sup>H NMR spectrum in CDCl<sub>3</sub> shows the following key shifts:

- δ 10.38 (s, 1H): Corresponds to the aldehyde proton (-CHO).
- δ 7.43-7.15 (m, 3H): Represents the protons on the aromatic ring.
- δ 3.95 (s, 3H): Corresponds to the protons of the methoxy group (-OCH<sub>3</sub>).[9]

## Synthesis and Mechanistic Insights

The synthesis of **2-Fluoro-3-methoxybenzaldehyde** can be achieved through various routes. A common and effective laboratory-scale method involves the selective reduction of a corresponding benzamide derivative. This approach offers good control and high yields.

# Experimental Protocol: Synthesis via DIBAL-H Reduction

This protocol details the synthesis of **2-Fluoro-3-methoxybenzaldehyde** from 2-fluoro-3,N-dimethoxy-N-methylbenzamide, adapted from established procedures.[9]

## Step 1: Reaction Setup

- Dissolve 2-fluoro-3,N-dimethoxy-N-methylbenzamide (10.8 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) in a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Argon or Nitrogen).
- Cool the solution to -78 °C using a dry ice/acetone bath.

## Step 2: Addition of Reducing Agent

- Slowly add a 1 M solution of diisobutylaluminum hydride (DIBAL-H) in toluene (12 mmol, 12 mL) to the cooled solution.
  - Expertise & Experience: DIBAL-H is chosen for its ability to selectively reduce amides (specifically Weinreb amides in this context) to aldehydes without over-reduction to the corresponding alcohol, especially at low temperatures.
- Stir the reaction mixture at -78 °C for 3 hours.

## Step 3: Reaction Monitoring and Completion

- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- If the reaction is incomplete, add an additional portion of the 1 M DIBAL-H solution (4.2 mmol, 4.2 mL) and continue stirring at -78 °C for another 30 minutes.
- Allow the reaction mixture to slowly warm to room temperature.

## Step 4: Quenching and Workup

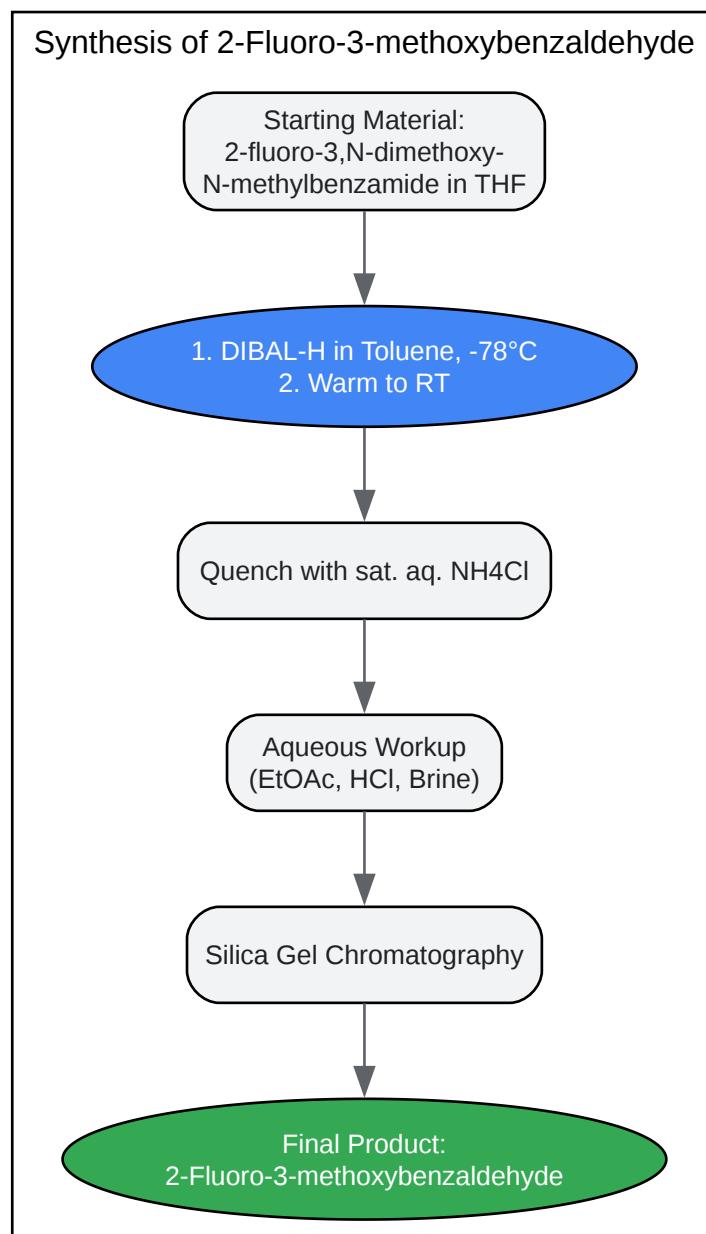
- Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH<sub>4</sub>Cl).

- Extract the product into an organic solvent (e.g., ethyl acetate).
- Wash the combined organic phases sequentially with 1 N hydrochloric acid (HCl) and saturated brine.

#### Step 5: Purification

- Dry the organic phase over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ), filter, and concentrate under reduced pressure.
- Purify the resulting residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to afford the pure **2-fluoro-3-methoxybenzaldehyde**.<sup>[9]</sup>

## Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **2-Fluoro-3-methoxybenzaldehyde**.

## Core Applications in Medicinal Chemistry

**2-Fluoro-3-methoxybenzaldehyde** is not an end product but a versatile intermediate. Its value lies in its ability to serve as a starting point for constructing complex molecular scaffolds found in advanced pharmaceutical compounds.[\[2\]](#)

## Precursor for PIM Kinase Inhibitors

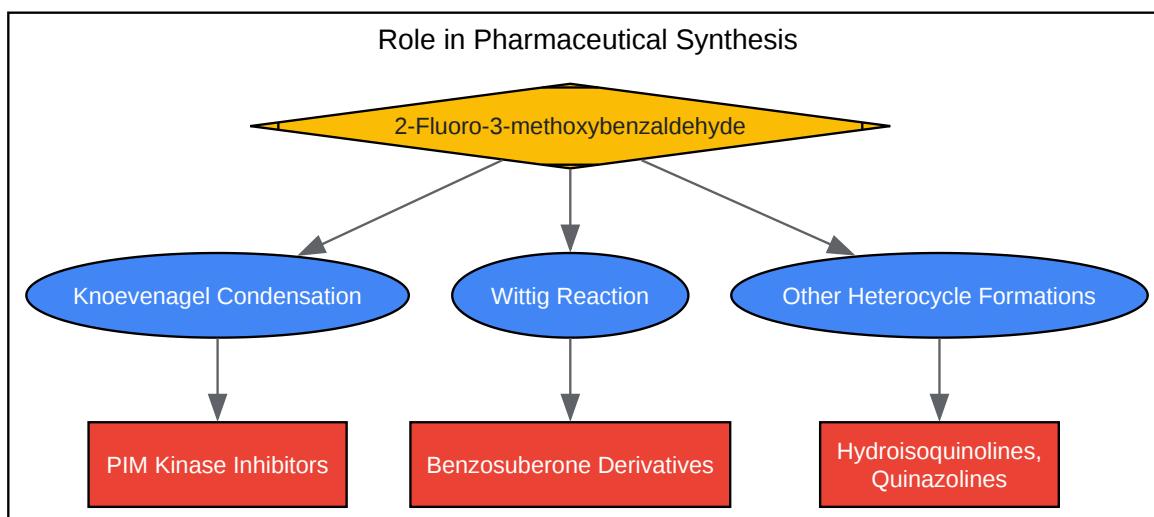
The compound is a key intermediate in synthesizing benzylidene-1,3-thiazolidine-2,4-diones, which have been identified as potent and selective inhibitors of PIM kinases.<sup>[9]</sup> PIM kinases are a family of serine/threonine kinases that are overexpressed in various cancers, making them a critical target for next-generation cancer therapies.<sup>[2]</sup> The fluorinated benzaldehyde core is crucial for building the specific pharmacophore required for kinase inhibition.

## Synthesis of Benzosuberone Derivatives

It is widely used to construct benzosuberone cores, which are scaffolds for various active pharmaceutical ingredients (APIs).<sup>[1]</sup> This synthesis typically involves a two-step process:

- Wittig Reaction: **2-Fluoro-3-methoxybenzaldehyde** reacts with a phosphonium ylide, such as (3-carboxypropyl)triphenylphosphonium bromide, to form an alkene.
- Friedel-Crafts Acylation: The resulting intermediate undergoes intramolecular cyclization, often promoted by Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid), to form the seven-membered cycloheptanone ring of the benzosuberone system.<sup>[1]</sup>

## General Synthetic Utility Diagram



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Caption: Key synthetic pathways involving **2-Fluoro-3-methoxybenzaldehyde**.

## Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of **2-Fluoro-3-methoxybenzaldehyde** is essential to ensure laboratory safety. The compound presents several hazards that must be managed with appropriate precautions.

## Hazard Identification

The compound is classified with multiple hazards according to the Globally Harmonized System (GHS).[\[5\]](#)[\[6\]](#)

Hazard Statement	GHS Code	Description
Harmful if swallowed	H302	May cause harm if ingested.
Causes skin irritation	H315	Can lead to skin redness, itching, or inflammation.
May cause an allergic skin reaction	H317	May cause a skin rash or sensitization upon contact.
Causes serious eye damage	H318	Poses a high risk of severe injury to the eyes.
May cause respiratory irritation	H335	Inhalation of dust may irritate the respiratory tract.

## Safe Handling and Storage Protocol

Personal Protective Equipment (PPE):

- Eye Protection: Wear chemical safety goggles or a face shield that meets government standards such as EN166 (EU).[\[5\]](#)
- Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
- Body Protection: Wear a lab coat and ensure no skin is exposed.

### Handling Procedures:

- Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5][12]
- Avoid contact with skin, eyes, and clothing.[12]
- Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[5]
- In case of accidental release, sweep up the solid material, avoiding dust formation, and dispose of it as hazardous waste according to local regulations.[5]

### Storage:

- Store in a cool, dry, and well-ventilated place.[12]
- Keep the container tightly closed to prevent moisture ingress.[12]
- A recommended storage temperature is 3-5 °C for long-term stability.[5]

## Conclusion

**2-Fluoro-3-methoxybenzaldehyde** is more than a simple chemical reagent; it is a strategic tool for drug discovery and development. Its carefully configured functional groups provide a reliable foundation for synthesizing complex molecules with enhanced pharmacological profiles, from PIM kinase inhibitors for oncology to diverse heterocyclic systems.[1][2][9] Understanding its properties, synthesis, and safe handling procedures, as detailed in this guide, empowers researchers to leverage its full potential in accelerating the journey from laboratory concept to life-changing therapeutics.

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